ethyl 3-benzyl-2-cyano-2-pentenoate
Beschreibung
Ethyl 3-benzyl-2-cyano-2-pentenoate is a substituted α,β-unsaturated ester characterized by a cyano group at the C2 position and a benzyl substituent at the C3 position. Its structure combines electron-withdrawing (cyano) and electron-donating (benzyl) groups, which influence its reactivity and physicochemical properties.
Eigenschaften
IUPAC Name |
ethyl (E)-3-benzyl-2-cyanopent-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-13(10-12-8-6-5-7-9-12)14(11-16)15(17)18-4-2/h5-9H,3-4,10H2,1-2H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIQAGIQQJSDX-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between ethyl 3-benzyl-2-cyano-2-pentenoate and its analogs:
Structural and Reactivity Analysis
Substituent Effects: The benzyl group in ethyl 3-benzyl-2-cyano-2-pentenoate enhances steric bulk and aromatic π-π interactions compared to the ethyl group in ethyl 2-cyano-3-ethyl-2-pentenoate . This difference likely increases the former’s lipophilicity (log P ~3.5–4.0, estimated) versus the latter’s log P of ~2.0–2.3. The cyano group in all three compounds stabilizes the α,β-unsaturated system via conjugation, making these esters electrophilic at the β-position. This reactivity is critical in Michael additions and cyclocondensation reactions .
Synthetic Utility: Ethyl 2-cyano-2-phenylacetate (C₁₁H₁₁NO₂) is documented in cyclization reactions to form imidazoles and quinolines under acidic conditions . By analogy, ethyl 3-benzyl-2-cyano-2-pentenoate may undergo similar transformations to yield benzannulated heterocycles. Ethyl 2-cyano-3-ethyl-2-pentenoate (C₁₀H₁₅NO₂) has been used in the synthesis of acrylate-based polymers due to its balanced solubility in organic solvents . The benzyl-substituted analog’s bulkier structure might limit such applications but could favor solid-phase synthesis.
Physicochemical Properties: Solubility: The benzyl group in ethyl 3-benzyl-2-cyano-2-pentenoate likely reduces aqueous solubility compared to its ethyl-substituted counterpart. For example, ethyl 2-cyano-3-ethyl-2-pentenoate has moderate solubility in ethanol and DMSO (~50–100 mg/mL), while the benzyl analog may require non-polar solvents like toluene . Stability: α,β-unsaturated esters with electron-withdrawing groups are prone to hydrolysis under basic conditions. The benzyl group may offer slight protection against nucleophilic attack compared to simpler alkyl substituents .
Research Findings and Data Gaps
- Biological Activity: Cyanoacrylate derivatives are known for antimicrobial and enzyme-inhibitory properties. The benzyl substituent may enhance membrane permeability, as seen in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
